molecular formula C14H18O B1665258 alpha-Amylcinnamaldehyde CAS No. 122-40-7

alpha-Amylcinnamaldehyde

Cat. No. B1665258
CAS RN: 122-40-7
M. Wt: 202.29 g/mol
InChI Key: HMKKIXGYKWDQSV-KAMYIIQDSA-N
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Description

Alpha-Amylcinnamaldehyde, also known as 2-amyl-3-phenyl-2-propenal, is a mixture of cis and trans isomers . It has a jasmine-like odor and is widely used as a synthetic fragrance. It is also used in allergenic testing .


Synthesis Analysis

Alpha-Amylcinnamaldehyde can be synthesized by the condensation of n-amyl aldehyde with cinnamic aldehyde . This method of condensation of aromatic aldehydes with aliphatic aldehydes has the maximum yield in alpha-amylcinnamic aldehyde with little formation of the inferior homologs .


Molecular Structure Analysis

The molecular formula of alpha-Amylcinnamaldehyde is C14H18O . The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein .


Physical And Chemical Properties Analysis

Alpha-Amylcinnamaldehyde is a yellow oily liquid . It has a refractive index of 1.557 and a boiling point of 287-290 °C . It has a density of 0.97 g/mL at 25 °C .

Safety And Hazards

Alpha-Amylcinnamaldehyde may cause skin irritation and allergic skin reactions . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .

properties

IUPAC Name

2-benzylideneheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKIXGYKWDQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029157
Record name alpha-Amyl cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

284 °C
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

alpha-Amylcinnamaldehyde

Color/Form

Clear, yellow, oily liquid

CAS RN

122-40-7
Record name Amylcinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Amyl cinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylideneheptanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha-Amyl cinnamaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
WG Larsen - Journal of the European Academy of Dermatology and …, 1997 - infona.pl
… The fragrance mixture consists of eight fragrance materials, including eugenol, isoeugenol, oak moss, geraniol, hydroxycitronellal, alpha amylcinnamaldehyde, cinnamic aldehyde and …
Number of citations: 1 www.infona.pl
BL Bowles, AJ Miller - 1993 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM ABSTRACT CLOSTRIDIUM-BOTULINUM CHICKEN BROTH BEEF BROTH BENZALDEHYDE PIPERONAL PHENYLACETALDEHYDE ALPHA …
Number of citations: 0 hero.epa.gov
EJ Muturi, K Doll, M Berhow… - Pest management …, 2019 - Wiley Online Library
… Alpha-amylcinnamaldehyde, alpha-cedrene, benzyl benzoate and guaiyl acetate had moderate toxicity against Ae. aegypti larvae ranging from 46.7–61.7% while the remaining …
Number of citations: 21 onlinelibrary.wiley.com
S Li, X Luo, Z Zhang, MA Raza, Z Jin… - Biomedical …, 2022 - Wiley Online Library
… Based on the existing data, summarized in the IFRA Standard, Alpha-amylcinnamaldehyde … Therefore, the downregulation of inosine and upregulation of alpha-amylcinnamaldehyde in …
M Hasni, J Rouchaud, P Grange, M Devillers… - Materials science …, 2007 - Trans Tech Publ
Nitridation of amorphous aluminium phosphate (AlPO4) and mixed aluminium gallium phosphate (Al0.5Ga0.5PO4) under ammonia flow allows preparing “AlPON” and “AlGaPON” …
Number of citations: 5 www.scientific.net
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …
AV Patel, BP Joshi, VV Undhad, FT Dhaval, H Gupta… - 2012 - indianjournals.com
… Alpha- amylcinnamaldehyde and alpha-hexylcinnamaldehyde have a sweat aroma reminiscent of jasmine and are widely used as fragrance ingredients in cosmetics, soaps, …
Number of citations: 5 www.indianjournals.com
LJ Colón-Crespo, D Herrera-Hernández… - Forensic science …, 2017 - Elsevier
Human scent has been demonstrated to allow for the differentiation of individuals. The extent of this differentiation may allow scent to be used as a characteristic, capable of revealing …
Number of citations: 24 www.sciencedirect.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …
Number of citations: 1 www.sciencedirect.com
A Mattia, GI Sipes - World Health Organ. Tech. Rep. Ser., 2001 - inchem.org
… CFE rats were maintained on a diet containing alpha-amylcinnamaldehyde (No. 685) at a … FDRL rats were maintained on a diet containing alpha-amylcinnamaldehyde (No. 685) at …
Number of citations: 1 inchem.org

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